molecular formula C13H13NO3 B13657071 Ethyl 7-methoxyisoquinoline-3-carboxylate

Ethyl 7-methoxyisoquinoline-3-carboxylate

Cat. No.: B13657071
M. Wt: 231.25 g/mol
InChI Key: PBSOMNOUZIPXJF-UHFFFAOYSA-N
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Description

Ethyl 7-methoxyisoquinoline-3-carboxylate: is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 7-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-methoxyisoquinoline-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate isoquinoline derivative.

    Methoxylation: Introduction of the methoxy group at the 7-position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Esterification: The carboxyl group at the 3-position is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-methoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Isoquinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-methoxyisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 7-methoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific structure and functional groups.

Comparison with Similar Compounds

  • Ethyl 7-hydroxyisoquinoline-3-carboxylate
  • Ethyl 7-chloroisoquinoline-3-carboxylate
  • Ethyl 7-nitroisoquinoline-3-carboxylate

Comparison: Ethyl 7-methoxyisoquinoline-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 7-methoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)12-7-9-4-5-11(16-2)6-10(9)8-14-12/h4-8H,3H2,1-2H3

InChI Key

PBSOMNOUZIPXJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)OC

Origin of Product

United States

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